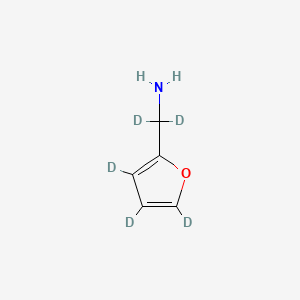

Furfuryl-d5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furfuryl-d5-amine est un dérivé deutéré de la furfurylamine, où cinq atomes d'hydrogène sont remplacés par du deutérium. Ce composé est intéressant en raison de son marquage isotopique unique, ce qui le rend utile dans diverses études scientifiques, notamment dans les domaines de la chimie et de la biochimie.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La furfuryl-d5-amine peut être synthétisée par amination réductrice du furfural-d5. Le processus implique la réaction du furfural-d5 avec l'ammoniac (NH3) et l'hydrogène (H2) en présence d'un catalyseur. Les catalyseurs couramment utilisés comprennent le nickel (Ni) ou le cobalt (Co) supportés sur la silice (SiO2) ou d'autres supports adaptés .

Méthodes de production industrielle

La production industrielle de la this compound suit généralement la même voie d'amination réductrice, mais à plus grande échelle. Le processus implique l'utilisation de catalyseurs robustes capables de résister aux conditions industrielles et de fournir des rendements élevés. Les catalyseurs sont souvent récupérables magnétiquement et réutilisables, ce qui rend le processus plus durable .

Analyse Des Réactions Chimiques

Types de réactions

La furfuryl-d5-amine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former du furfural-d5 ou d'autres dérivés oxydés.

Réduction : Elle peut être réduite pour former des amines plus saturées.

Substitution : Elle peut subir des réactions de substitution où le groupe amine est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur métallique est couramment utilisé.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : La this compound peut être oxydée en furfural-d5.

Réduction : La réduction peut conduire à des amines plus saturées.

Substitution : Les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés.

Applications de la recherche scientifique

La this compound a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme composé marqué dans les études mécanistiques et le suivi des réactions.

Biologie : Employé dans les études métaboliques pour tracer les voies biochimiques.

Médecine : Utilisé dans le développement de médicaments et les études pharmacocinétiques pour comprendre le métabolisme des médicaments.

Industrie : Utilisé dans la synthèse de polymères, de résines et d'autres produits chimiques industriels .

Mécanisme d'action

Le mécanisme par lequel la this compound exerce ses effets dépend de la réaction ou de l'application spécifique. En amination réductrice, le mécanisme implique la formation d'un intermédiaire imine, qui est ensuite réduit en amine. Les atomes de deutérium fournissent de la stabilité et permettent des études mécanistiques détaillées .

Applications De Recherche Scientifique

Furfuryl-d5-amine has numerous applications in scientific research:

Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Used in the synthesis of polymers, resins, and other industrial chemicals .

Mécanisme D'action

The mechanism by which furfuryl-d5-amine exerts its effects depends on the specific reaction or application. In reductive amination, the mechanism involves the formation of an imine intermediate, which is subsequently reduced to the amine. The deuterium atoms provide stability and allow for detailed mechanistic studies .

Comparaison Avec Des Composés Similaires

Composés similaires

Furfurylamine : La version non deutérée de la furfuryl-d5-amine.

Furfural : Le précurseur aldéhydique de la furfurylamine.

5-Hydroxymethylfurfural : Un autre dérivé du furane avec une réactivité similaire

Unicité

La this compound est unique en raison de son marquage isotopique, ce qui la rend particulièrement précieuse dans les études nécessitant des informations mécanistiques détaillées. La présence d'atomes de deutérium permet de suivre les voies réactionnelles et d'étudier les effets isotopiques cinétiques .

Propriétés

Formule moléculaire |

C5H7NO |

|---|---|

Poids moléculaire |

102.15 g/mol |

Nom IUPAC |

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanamine |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2/i1D,2D,3D,4D2 |

Clé InChI |

DDRPCXLAQZKBJP-QUWGTZMWSA-N |

SMILES isomérique |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])N)[2H] |

SMILES canonique |

C1=COC(=C1)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16-Amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile](/img/structure/B12300679.png)

![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)

![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)

![1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)

![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12300771.png)